S-Formylmycothiol

Description

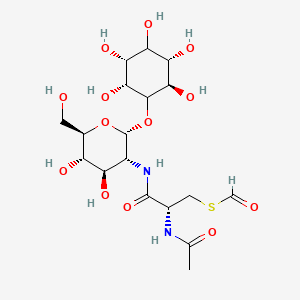

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H30N2O13S |

|---|---|

Molecular Weight |

514.5 g/mol |

IUPAC Name |

S-[(2R)-2-acetamido-3-[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]amino]-3-oxopropyl] methanethioate |

InChI |

InChI=1S/C18H30N2O13S/c1-5(23)19-6(3-34-4-22)17(31)20-8-10(25)9(24)7(2-21)32-18(8)33-16-14(29)12(27)11(26)13(28)15(16)30/h4,6-16,18,21,24-30H,2-3H2,1H3,(H,19,23)(H,20,31)/t6-,7+,8+,9+,10+,11?,12-,13+,14+,15+,16?,18+/m0/s1 |

InChI Key |

JFPVMCRFDBEEHF-JPFSBEFCSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSC=O)C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC(CSC=O)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O |

Origin of Product |

United States |

Enzymatic Metabolism of S Formylmycothiol

Biosynthesis of S-Formylmycothiol from Formaldehyde (B43269) and Mycothiol (B1677580)

The initial steps in the detoxification of formaldehyde in organisms utilizing mycothiol involve the formation of this compound. This process is a two-step reaction sequence initiated by a spontaneous condensation followed by an enzyme-catalyzed oxidation.

Spontaneous Formation of S-(hydroxymethyl)mycothiol

The detoxification pathway is initiated by the spontaneous, non-enzymatic reaction between formaldehyde and mycothiol (MSH). nih.govnih.govubc.ca This reaction leads to the formation of an adduct known as S-(hydroxymethyl)mycothiol. nih.govubc.caucl.ac.uk This initial condensation is a crucial step, effectively capturing the toxic formaldehyde and preparing it for further enzymatic conversion. nih.govubc.ca While this reaction can occur spontaneously, some organisms possess formaldehyde-activating enzymes that can accelerate this process. nih.gov However, in organisms like Mycobacterium smegmatis, the absence of such an enzyme suggests that this condensation relies solely on the spontaneous reaction. nih.gov

Role of Mycothiol-Dependent Formaldehyde Dehydrogenase (MscR/AdhE) in this compound Synthesis

Following its spontaneous formation, S-(hydroxymethyl)mycothiol is oxidized to this compound. nih.govubc.caucl.ac.ukrsc.orgresearchgate.net This critical oxidation step is catalyzed by the enzyme mycothiol-dependent formaldehyde dehydrogenase, also known as MscR or AdhE in different organisms. nih.govubc.caucl.ac.ukrsc.orgresearchgate.net This enzyme plays a pivotal role in the mycothiol-dependent formaldehyde detoxification pathway. nih.gov

MscR and its homologs are NAD+-dependent enzymes that exhibit specificity for S-(hydroxymethyl)mycothiol. nih.govucl.ac.ukrsc.orgresearchgate.net These enzymes belong to the medium-chain dehydrogenase/reductase family. qmul.ac.uk In Corynebacterium glutamicum, the enzyme AdhE, which shares significant sequence identity with mycothiol-dependent formaldehyde dehydrogenases from other actinomycetes, catalyzes the oxidation of S-(hydroxymethyl)mycothiol to this compound. nih.gov Similarly, MscR in Mycobacterium smegmatis is a dedicated formaldehyde detoxifying enzyme. nih.gov The catalytic mechanism involves the transfer of a hydride ion from the hydroxymethyl group of the substrate to NAD+, resulting in the formation of the thioester this compound and NADH. qmul.ac.uk

| Enzyme | Organism | Substrate | Product | Reference |

|---|---|---|---|---|

| MscR/AdhE | Mycobacterium smegmatis, Corynebacterium glutamicum | S-(hydroxymethyl)mycothiol | This compound | nih.govnih.gov |

The oxidation of S-(hydroxymethyl)mycothiol by MscR/AdhE is strictly dependent on the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govucl.ac.uk NAD+ acts as an electron acceptor in this redox reaction, being reduced to NADH in the process. qmul.ac.uk This coenzyme is essential for the catalytic activity of dehydrogenases involved in numerous metabolic pathways. nih.govwikipedia.org The NAD+/NADH ratio within the cell is a critical determinant of the flux through these pathways. nih.gov The regeneration of NAD+ from NADH is crucial for maintaining the efficiency of the formaldehyde detoxification process. nih.gov

Catalytic Mechanism and Substrate Specificity of MscR Homologs

Hydrolysis and Further Metabolism of this compound

The final step in this detoxification pathway is the hydrolysis of this compound, which releases the less toxic formate (B1220265) and regenerates the vital mycothiol. nih.govnih.govubc.caucl.ac.ukasm.org

This compound Hydrolase (Fmh): Enzymatic Hydrolysis to Formate and Mycothiol

While the hydrolysis of this compound was initially thought to occur spontaneously in some organisms, recent research has identified a specific enzyme, this compound hydrolase (Fmh), that catalyzes this reaction. nih.govubc.caucl.ac.ukrsc.orgresearchgate.netasm.orgresearchgate.net In Mycobacterium smegmatis, Fmh, a putative metallo-beta-lactamase, has been shown to significantly enhance the production of formate from this compound. nih.govasm.org The co-expression of Fmh with MscR dramatically increases the efficiency of formaldehyde detoxification, highlighting the importance of this enzymatic hydrolysis step. nih.gov This catalyzed hydrolysis ensures the rapid regeneration of mycothiol, which is essential for continuous formaldehyde detoxification and protection against other cellular stresses. nih.govubc.ca In Corynebacterium glutamicum, while spontaneous hydrolysis is considered a possibility, the presence of genes with sequence similarity to putative this compound hydrolases suggests a potential enzymatic role in this process as well. nih.govresearchgate.net

| Enzyme | Organism | Substrate | Products | Reference |

|---|---|---|---|---|

| This compound Hydrolase (Fmh) | Mycobacterium smegmatis | This compound | Formate, Mycothiol | nih.govasm.org |

Mechanistic Insights into Fmh Catalysis

Spontaneous Hydrolysis of this compound

In addition to enzymatic catalysis by Fmh, this compound can undergo spontaneous, non-enzymatic hydrolysis to produce formate and mycothiol. nih.govresearchgate.net This spontaneous reaction has been reported as a possible step in the formaldehyde detoxification pathway in several actinomycetes. nih.govasm.orgresearchgate.net In Corynebacterium glutamicum, for instance, studies on mutants lacking potential Fmh homologs suggested that the conversion of this compound to formate could occur spontaneously. nih.govresearchgate.net

The process is believed to happen in the cell without enzymatic aid, although the rate is likely slower than the Fmh-catalyzed reaction. nih.govasm.org The presence of both a dedicated enzyme and a spontaneous pathway suggests that the enzymatic route is necessary to handle higher fluxes of formaldehyde efficiently, preventing the accumulation of toxic intermediates. nih.govasm.org

Potential Alternative Oxidation Pathways of this compound

Besides hydrolysis, an alternative fate for this compound has been proposed, involving direct oxidation. nih.govresearchgate.net One suggested pathway involves the oxidation of this compound by a molybdoprotein aldehyde dehydrogenase. nih.govresearchgate.net This reaction would yield S-carboxy-mycothiol, an unstable intermediate that would then spontaneously decompose into carbon dioxide (CO2) and mycothiol. nih.govresearchgate.net

However, evidence for this pathway in organisms like Corynebacterium glutamicum is limited. nih.gov Experiments with mutants have shown that formate accumulates stoichiometrically from methanol (B129727), indicating that this compound is primarily hydrolyzed to formate rather than being oxidized to CO2. nih.govresearchgate.net In M. tuberculosis, the lack of detectable thiol esterase activity for this compound led to the suggestion that it might be oxidatively converted to CO2. nih.govresearchgate.net Nevertheless, the definitive identification of Fmh in M. smegmatis as a potent hydrolase suggests that hydrolysis is the primary metabolic route in these bacteria. nih.govasm.orgasm.orgnih.gov

Physiological and Regulatory Aspects of S Formylmycothiol Metabolism

Role of S-Formylmycothiol in Formaldehyde (B43269) Homeostasis and Detoxification in Mycobacterianih.govresearchgate.netmdpi.com

In mycobacteria, the detoxification of the highly reactive and cytotoxic molecule formaldehyde is crucial for survival. researchgate.netresearchgate.netnih.gov A key pathway in this process involves the low molecular weight thiol, mycothiol (B1677580) (MSH). nih.govmdpi.com Formaldehyde spontaneously reacts with MSH to form S-(hydroxymethyl)mycothiol. nih.govresearchgate.netresearchgate.net This intermediate is then oxidized by the NAD+-dependent mycothiol-dependent formaldehyde dehydrogenase, MscR, to produce this compound. nih.govresearchgate.netresearchgate.net

The final step of the pathway involves the hydrolysis of this compound to formate (B1220265) and the regeneration of MSH. nih.govresearchgate.net While this was initially thought to be a spontaneous reaction, recent research has identified a putative metallo-beta-lactamase, named Fmh, which catalyzes this hydrolysis. nih.govnih.govasm.org The co-expression of Fmh with MscR significantly enhances the efficiency of formaldehyde detoxification in Mycobacterium smegmatis. nih.govasm.org This enzymatic breakdown of this compound not only detoxifies formaldehyde into the less harmful formate but also recycles MSH, making it available for further detoxification cycles. nih.govresearchgate.net

Contribution to Bacterial Survival under Formaldehyde Stressresearchgate.netnih.govresearchgate.net

The metabolic pathway leading to and from this compound is indispensable for mycobacterial survival in the presence of formaldehyde. researchgate.netnih.gov Studies on Mycobacterium smegmatis have shown that mutants lacking the enzymes involved in this pathway, such as MscR, are significantly more susceptible to formaldehyde-induced stress. researchgate.net The overexpression of the mscR operon, which includes the gene for Fmh, enhances formaldehyde tolerance. nih.govnih.gov

The accumulation of formaldehyde can lead to cellular damage, and its detoxification is a critical defense mechanism. nih.gov The efficient conversion of formaldehyde to formate via the this compound intermediate prevents this toxicity. researchgate.net Therefore, the metabolism of this compound is a direct contributor to the ability of mycobacteria to withstand and survive in environments containing formaldehyde. researchgate.netnih.gov

Impact on Microbial Growth and Biofilm Formationresearchgate.net

Beyond survival under acute stress, the this compound pathway also has implications for other aspects of mycobacterial physiology, including growth and the formation of biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix, which can enhance their resistance to environmental stresses. mdpi.commdpi.comnih.gov Research has indicated that MSH and S-nitrosomycothiol reductase, which is also MscR, are necessary for normal biofilm formation in M. smegmatis. researchgate.net Mutants unable to produce MSH or lacking MscR show impaired biofilm development. researchgate.net This suggests that the processes linked to this compound metabolism are integrated with the regulatory networks that control the transition between planktonic (free-living) and biofilm lifestyles.

Genetic Organization and Transcriptional Regulation of this compound Pathway Enzymesresearchgate.netnih.govasm.org

The genes encoding the enzymes for this compound metabolism are often organized in a manner that allows for coordinated regulation. researchgate.netnih.gov This ensures that the components of the detoxification pathway are produced when needed.

Operon Structures (e.g., mscR-fmh operon)researchgate.netasm.org

In M. smegmatis, the gene for the mycothiol-dependent formaldehyde dehydrogenase (mscR) and the gene for the this compound hydrolase (fmh) are located in a bicistronic operon. nih.govnih.govresearchgate.net An operon is a cluster of genes that are transcribed together from a single promoter, resulting in a single messenger RNA (mRNA) molecule. khanacademy.orgyoutube.combritannica.com This co-transcription ensures that both MscR and Fmh, which function sequentially in the detoxification pathway, are synthesized concurrently. nih.govresearchgate.net This genetic linkage is a common strategy in bacteria to coordinate the expression of functionally related genes. britannica.combiologynotesonline.com

Involvement of Sigma Factors (e.g., SigH) in Pathway Regulationresearchgate.netnih.govasm.org

Sigma factors are essential components of the bacterial RNA polymerase that recognize specific promoter sequences and initiate transcription. wikipedia.org Alternative sigma factors play a crucial role in regulating gene expression in response to various environmental stresses. nih.gov In mycobacteria, the alternative sigma factor SigH has been identified as a key regulator involved in the response to formaldehyde stress. nih.govnih.govasm.org

While SigH does not directly regulate the expression of the mscR operon, it is crucial for formaldehyde detoxification. nih.govnih.govasm.org It is proposed that SigH's role may be indirect, possibly by enhancing the biosynthesis of cysteine, a precursor for MSH. nih.govresearchgate.net In other actinomycetes, SigH homologs are known to regulate MSH biosynthesis, although this direct link has not been observed in mycobacteria. nih.govresearchgate.net The sensitivity of a sigH knockout mutant to formaldehyde can be rescued by overexpressing mscR, indicating a functional link between SigH-mediated stress responses and the this compound pathway. researchgate.netnih.gov

Transcriptional Responses to Formaldehyde Exposureresearchgate.netnih.govasm.org

Interestingly, the expression of the mscR operon in M. smegmatis appears to be constitutive, meaning it is expressed at a relatively constant level regardless of the presence of formaldehyde. nih.govresearchgate.net This suggests that the bacterium maintains a baseline level of these detoxification enzymes, ready to counter any immediate formaldehyde threat.

However, exposure to formaldehyde does elicit a broader transcriptional response in mycobacteria, which is mediated by sigma factors like SigH. nih.govnih.gov While the mscR-fmh operon itself is not induced, other genes involved in mitigating oxidative and heat stress, which can be secondary effects of formaldehyde exposure, are regulated by sigma factors such as SigE and SigH. nih.gov This indicates a multi-layered regulatory network that responds to formaldehyde, with the constitutive expression of the core detoxification pathway being supplemented by the inducible expression of general stress response genes.

| Compound Name | Abbreviation |

| This compound | SFM |

| Mycothiol | MSH |

| S-(hydroxymethyl)mycothiol | - |

| Formaldehyde | - |

| Formate | - |

| Cysteine | Cys |

| NAD+ | - |

| Enzyme/Protein | Gene | Function |

| Mycothiol-dependent formaldehyde dehydrogenase | mscR | Oxidizes S-(hydroxymethyl)mycothiol to this compound |

| This compound hydrolase | fmh | Hydrolyzes this compound to formate and MSH |

| Sigma factor H | sigH | Transcriptional regulator involved in stress response |

Interplay with Other Microbial Metabolic Pathways

Connections to Central Carbon Metabolism and Redox Balance

The this compound pathway is deeply connected with both the central carbon metabolism (CCM) and the maintenance of cellular redox balance. utah.eduvliz.bemetwarebio.com CCM, which includes glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, provides the foundational molecules and energy required for the synthesis and regeneration of mycothiol. frontiersin.org The biosynthesis of MSH itself begins with glucose-6-phosphate, a key intermediate of CCM, which is converted into 1L-myo-inositol-1-phosphate. nih.govnih.gov Furthermore, the acetyl group in MSH is derived from acetyl-CoA, another critical node linking glycolysis and the TCA cycle. researchgate.net Studies have shown that MSH can also serve as a reservoir of biosynthetic precursors; its catabolism can generate cysteine and glucosamine-inositol, which can be channeled back into central metabolic pathways like glycolysis and the Krebs cycle to produce energy. nih.govasm.org

The interplay with redox balance is fundamental to the function of the MSH system. nih.gov In Actinobacteria, the MSH/mycothione (B1250312) (MSSM) couple is the primary low-molecular-weight thiol buffer, responsible for maintaining a highly reducing intracellular environment. ubc.canih.gov The detoxification of compounds like formaldehyde, which leads to the formation of this compound, is a direct response to cellular stress that could otherwise disrupt this redox balance. nih.gov The enzyme mycothiol-dependent formaldehyde dehydrogenase (also known as MscR or AdhE) catalyzes the oxidation of S-(hydroxymethyl)mycothiol to this compound, a reaction that is NAD⁺-dependent and produces NADH. nih.govasm.org This directly links the detoxification flux to the cellular NADH/NAD⁺ ratio, a key indicator of the cell's redox state. uni-konstanz.de

Moreover, the regeneration of MSH from its oxidized disulfide form, MSSM, is catalyzed by mycothione reductase (Mtr), an enzyme that requires the reducing power of NADPH. ontosight.ainih.gov The primary source of NADPH in the cell is the pentose phosphate pathway, a branch of central carbon metabolism. creative-proteomics.com This creates a critical cycle where CCM fuels the regeneration of the MSH pool, which is then available to participate in detoxification reactions that produce intermediates like this compound. This interdependence ensures that the cell can mount an effective defense against toxic electrophiles and oxidative stress. nih.govnih.gov

| Key Pathway/System | Connection to this compound Metabolism | Key Molecules |

| Central Carbon Metabolism (CCM) | Provides precursors (Glucose-6-Phosphate, Acetyl-CoA) for MSH biosynthesis. Supplies NADPH via the Pentose Phosphate Pathway for MSH regeneration. | Glucose-6-Phosphate, Acetyl-CoA, Pyruvate, NADPH |

| Redox Homeostasis | The MSH/MSSM pool is the main redox buffer. The detoxification pathway mitigates redox stress. MSH regeneration is dependent on the NADPH/NADP⁺ ratio. | MSH, MSSM, NADPH, NAD⁺ |

Mycothiol Regeneration and its Importance for Pathway Flux

The continuous operation of the mycothiol-dependent detoxification pathway is critically dependent on the efficient regeneration of reduced mycothiol (MSH). nih.govontosight.ai This regeneration is essential for maintaining a sufficient pool of the thiol cofactor to handle the influx of toxic substances, thereby sustaining the pathway's flux. There are two primary routes for MSH regeneration relevant to the this compound lifecycle.

The most direct regeneration step involves the hydrolysis of this compound itself. This reaction cleaves the thioester bond to release formate and a free, reduced mycothiol molecule. nih.gov While this was initially thought to be a spontaneous process, recent research has identified a specific this compound hydrolase, Fmh, in Mycobacterium smegmatis. nih.govasm.org The action of Fmh significantly enhances the rate of formate production and MSH regeneration, suggesting a catalyzed, and therefore more efficient, pathway. asm.org By rapidly turning over this compound, Fmh ensures that MSH is quickly returned to the available pool, ready to conjugate with another molecule of formaldehyde. nih.gov

The importance of these regeneration systems cannot be overstated. An efficient regeneration of MSH ensures a high flux through detoxification pathways, allowing the microorganism to withstand continuous exposure to toxic compounds like formaldehyde. nih.gov It sustains the cell's primary defense against oxidative and electrophilic stress, which is critical for the survival and pathogenicity of organisms like Mycobacterium tuberculosis. ubc.calongdom.org

| Enzyme | Function in Regeneration/Metabolism | Pathway |

| This compound hydrolase (Fmh) | Catalyzes the hydrolysis of this compound to formate and mycothiol. | Formaldehyde Detoxification |

| Mycothione Reductase (Mtr) | Reduces mycothione (MSSM) to two molecules of mycothiol (MSH), using NADPH. | General Redox Homeostasis |

| Mycothiol S-conjugate Amidase (Mca) | Cleaves mycothiol S-conjugates, releasing GlcN-Ins for MSH resynthesis. | General Xenobiotic Detoxification |

| Mycothiol-dependent formaldehyde dehydrogenase (MscR) | Oxidizes S-(hydroxymethyl)mycothiol to this compound. | Formaldehyde Detoxification |

Advanced Research Methodologies for S Formylmycothiol Study

Biochemical and Enzymatic Characterization

Biochemical and enzymatic studies have been fundamental in elucidating the functional roles of enzymes that metabolize S-Formylmycothiol. These studies often involve the purification of enzymes and the in vitro reconstitution of metabolic pathways to understand their kinetics and mechanisms.

In vitro Reconstitution of the Mycothiol-Dependent Formaldehyde (B43269) Detoxification Pathway

The mycothiol (B1677580) (MSH)-dependent formaldehyde detoxification pathway is a critical process in actinomycetes for managing formaldehyde toxicity. nih.gov Formaldehyde, a reactive and cytotoxic molecule, is detoxified through a series of enzymatic steps. nih.gov Researchers have successfully reconstituted this pathway in vitro to study its components and their interactions.

The process begins with the spontaneous reaction of formaldehyde with mycothiol (MSH) to form S-(hydroxymethyl)mycothiol. nih.gov This intermediate is then oxidized to this compound by the NAD+-dependent enzyme, mycothiol-dependent formaldehyde dehydrogenase (MscR). nih.govgenome.jp The final step involves the hydrolysis of this compound to formate (B1220265) and the regeneration of MSH, a reaction catalyzed by this compound hydrolase (Fmh). nih.govnih.gov

In vitro studies have demonstrated that the presence of both MscR and Fmh significantly enhances the production of formate from formaldehyde in an MSH-dependent manner, confirming the synergistic action of these enzymes in the detoxification process. nih.govresearcher.life

Kinetic and Mechanistic Studies of Associated Enzymes (MscR, Fmh)

Detailed kinetic and mechanistic studies of the enzymes MscR and Fmh have provided valuable insights into their specific roles and efficiencies.

MscR (Mycothiol-dependent formaldehyde dehydrogenase): This enzyme is a key player in the detoxification of both formaldehyde and nitrosothiols. nih.govresearchgate.net Kinetic analyses have revealed that MscR exhibits both mycothiol-dependent and -independent formaldehyde dehydrogenase activities. researchgate.net The presence of zinc has been shown to enhance its activity, classifying it as a zinc-dependent formaldehyde dehydrogenase. researchgate.net MscR catalyzes the NAD+-dependent oxidation of S-(hydroxymethyl)mycothiol to this compound. nih.govwikipedia.orgqmul.ac.uk

Fmh (this compound hydrolase): Fmh, a putative metallo-beta-lactamase, is responsible for the final step of the detoxification pathway. nih.govresearchgate.net It catalyzes the hydrolysis of this compound, releasing formate and regenerating the essential mycothiol pool within the cell. nih.govnih.gov Studies have shown that co-expression of Fmh with MscR significantly increases formaldehyde tolerance in Mycobacterium smegmatis, highlighting its crucial role in the efficient functioning of the pathway. researchgate.net

Interactive Table: Enzymes in this compound Metabolism

| Enzyme | Full Name | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| MscR | Mycothiol-dependent formaldehyde dehydrogenase | Oxidation | S-(hydroxymethyl)mycothiol, NAD+ | This compound, NADH, H+ |

| Fmh | This compound hydrolase | Hydrolysis | This compound | Formate, Mycothiol |

Structural Biology Approaches to Elucidate Enzyme Mechanisms

Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy, have been instrumental in providing atomic-level details of the enzymes involved in this compound metabolism. This structural information is crucial for understanding their catalytic mechanisms and for guiding the design of specific inhibitors. nih.govresearchgate.net

X-ray Crystallography of this compound Hydrolases and Dehydrogenases

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins at atomic resolution. sci-hub.seberstructuralbioportal.orgcrelux.com This method has been applied to study S-formylglutathione hydrolase, a related enzyme from Arabidopsis thaliana, which provides a model for understanding this compound hydrolases. nih.gov The crystal structure reveals the active site architecture and the residues crucial for substrate binding and catalysis. nih.gov Such structural insights are vital for understanding the enzyme's mechanism and for the rational design of drugs targeting these enzymes. nih.gov

Cryo-Electron Microscopy for Complex Characterization

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and flexible macromolecular complexes in their near-native state. riken.jpamericanpeptidesociety.orgcryoem101.org This method is particularly valuable for studying multi-enzyme complexes that may be difficult to crystallize. americanpeptidesociety.orgplos.org While specific cryo-EM studies on the this compound metabolic complex are not yet widely reported, the technique holds immense promise for characterizing the interactions between MscR, Fmh, and other potential accessory proteins. biorxiv.org Capturing snapshots of these enzymes in action can provide a dynamic view of the entire detoxification pathway. biorxiv.org

Molecular Genetics and Genomic Manipulations

Molecular genetics and genomic manipulation techniques are essential for studying the physiological roles of genes and pathways in vivo. lu.secas.cznih.gov In the context of this compound metabolism, these approaches have been used to create gene knockouts and overexpression strains in model organisms like Mycobacterium smegmatis.

These genetic manipulations, combined with biochemical and structural data, provide a comprehensive picture of the this compound-dependent formaldehyde detoxification system in mycobacteria.

Gene Knockout and Overexpression Studies for Functional Analysis

Gene knockout and overexpression studies are fundamental to elucidating the in vivo function of genes involved in this compound metabolism. By deleting or increasing the expression of specific genes, researchers can observe the resulting phenotypic changes, thereby inferring the gene's role in the metabolic pathway.

In Mycobacterium smegmatis, the gene mscR has been identified as a key player in formaldehyde detoxification. nih.gov Knockout of mscR (ΔmscR) resulted in increased sensitivity of the mycobacterial cells to external formaldehyde. nih.gov This demonstrates that MscR is the primary formaldehyde dehydrogenase in mycobacteria. nih.gov Conversely, overexpression of mscR is sufficient to confer formaldehyde tolerance. nih.gov

Further studies have explored the bicistronic operon containing mscR and a downstream gene, fmh. While overexpression of mscR alone provides formaldehyde tolerance, co-overexpression of both mscR and fmh leads to an even greater level of tolerance. nih.gov This suggests that Fmh, a putative metallo-beta-lactamase, is also crucial for efficient formaldehyde detoxification. nih.govasm.orgnih.gov Interestingly, overexpression of fmh by itself does not support formaldehyde tolerance, highlighting the essential role of MscR in the initial step of the mycothiol (MSH)-dependent pathway. nih.gov

The role of regulatory elements has also been investigated. The sigma factor SigH, but not SigE, was found to be involved in mediating the response to formaldehyde stress. nih.govasm.org A sigH-knockout strain of M. smegmatis showed increased sensitivity to formaldehyde. nih.gov This sensitivity could be rescued by overexpressing mscR, indicating an indirect but important role for SigH in the detoxification process. nih.govasm.org

These genetic manipulation techniques have been instrumental in dissecting the functional roles of individual components of the this compound pathway, as summarized in the table below.

| Gene | Organism | Experimental Approach | Key Finding |

| mscR | Mycobacterium smegmatis | Knockout (ΔmscR) | Increased sensitivity to formaldehyde, establishing MscR as the major formaldehyde dehydrogenase. nih.gov |

| mscR | Mycobacterium smegmatis | Overexpression | Sufficient to confer formaldehyde tolerance. nih.gov |

| mscR and fmh | Mycobacterium smegmatis | Co-overexpression | Enhanced formaldehyde tolerance compared to mscR overexpression alone. nih.gov |

| fmh | Mycobacterium smegmatis | Overexpression | Did not support formaldehyde tolerance in the absence of mscR. nih.gov |

| sigH | Mycobacterium smegmatis | Knockout (ΔsigH) | Increased sensitivity to formaldehyde. nih.gov |

| mscR in ΔsigH background | Mycobacterium smegmatis | Overexpression | Rescued the formaldehyde-sensitive phenotype of the sigH knockout. nih.gov |

Transcriptomics and Proteomics for Global Pathway Analysis

Transcriptomics and proteomics provide a global view of the cellular response to stimuli and genetic perturbations, offering insights into the broader metabolic networks connected to this compound. These "omics" approaches measure the abundance of RNA transcripts and proteins, respectively, revealing how entire pathways are regulated.

In Corynebacterium glutamicum, transcriptomic analysis in the presence of methanol (B129727) revealed the upregulation of several genes involved in ethanol (B145695) catabolism, suggesting their participation in methanol oxidation. nih.gov This global perspective was crucial in identifying AdhA as the primary alcohol dehydrogenase for converting methanol to formaldehyde and pinpointing Ald and AdhE as the main enzymes for the subsequent oxidation of formaldehyde to formate. nih.gov

Proteomic profiling of dormant, 'non-culturable' Mycobacterium tuberculosis has provided a snapshot of the proteins maintained in this persistent state. plos.org This analysis revealed the preservation of enzymes involved in the mycothiol biosynthesis pathway, underscoring the importance of this antioxidant system for long-term survival. plos.org Specifically, the study allowed for the reconstruction of metabolic pathways, including the salvage pathways for mycothiol and UMP biosynthesis, which are crucial for adaptation to the conditions within a host macrophage. plos.org

Differential proteomic analyses comparing wild-type and mutant strains, or cells grown under different conditions, can highlight specific proteins and pathways affected. For instance, such analyses in M. tuberculosis have helped to establish the cohort of "survival enzymes" present during dormancy. plos.org

These high-throughput methods generate vast datasets that can be used to reconstruct metabolic pathways and understand the complex regulatory networks that govern this compound metabolism.

Metabolomics and Isotopic Tracing for Pathway Elucidation

Metabolomics, the large-scale study of small molecules (metabolites), coupled with isotopic tracing, offers a powerful approach to map metabolic pathways and quantify fluxes. nih.govnih.gov By introducing isotopically labeled substrates into a biological system, researchers can track the atoms as they are incorporated into downstream metabolites, providing direct evidence of pathway activity. bitesizebio.com

In the context of this compound, these techniques have been used to monitor the biosynthesis and utilization of its precursor, mycothiol (MSH). For example, in Mycobacterium tuberculosis, the biosynthesis of L-cysteine, a key component of MSH, was investigated using ³⁴S labeling. elifesciences.org By following the incorporation of the heavy isotope, researchers could monitor the pool size and synthesis of MSH, revealing the distinct roles of different L-cysteine synthases (CysM and CysK2) in maintaining redox homeostasis. elifesciences.org

This integrated approach of genetics, transcriptomics, and metabolomics with isotopic labeling provides a dynamic view of metabolic pathways that is not achievable with static measurements alone. elifesciences.org It allows for the elucidation of how different pathways are coordinated to respond to cellular stresses, such as the oxidative stress encountered by M. tuberculosis within a host. elifesciences.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about metabolites, making it an invaluable tool for tracking their transformation in biological systems. nih.govfrontiersin.org 1D ¹H NMR is often used for its relative simplicity and speed in identifying and quantifying metabolites in a sample. nih.gov

In the study of this compound, NMR has been instrumental in confirming the products of enzymatic reactions. For instance, NMR studies in Mycobacterium smegmatis demonstrated that MscR, together with Fmh, enhances the production of formate through the MSH-dependent pathway. nih.govasm.orgnih.govresearchgate.net This provided direct evidence for the role of Fmh in the final step of formaldehyde detoxification. nih.govresearchgate.net

NMR is particularly powerful for real-time metabolic flux analysis, as it can be used to monitor metabolite concentrations in living cells. nih.gov By using ¹³C-labeled substrates, researchers can track the flow of carbon through metabolic networks, providing quantitative data on pathway activity. nih.gov While less sensitive than mass spectrometry, NMR's ability to provide positional isotope information is a significant advantage in discerning complex metabolic transformations. frontiersin.org

Advantages and Disadvantages of NMR in Metabolomics

| Advantages | Disadvantages |

|---|---|

| Non-destructive, allowing for sample recovery. mdpi.com | Lower sensitivity compared to mass spectrometry. nih.govmdpi.com |

| Highly reproducible and quantitative. mdpi.commdpi.com | Peak overlap in complex mixtures can be challenging. nih.gov |

| Provides detailed structural information and positional isotope labeling. frontiersin.org | Typically detects a smaller number of metabolites compared to MS. nih.gov |

Mass Spectrometry-Based Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique used for the detection and quantification of a wide range of metabolites. nih.gov When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for metabolite profiling in complex biological samples. nih.govcriver.com

Untargeted metabolomics using LC-MS allows for the comprehensive analysis of metabolites, helping to identify differences between experimental groups. acs.org For example, a study comparing Mycobacterium tuberculosis and the MTBVAC vaccine candidate identified a conjugate of mycothiol that was exclusively detected in the virulent strain, highlighting its potential role in pathogenesis. acs.org

Targeted MS approaches, such as selected ion monitoring (SIM), offer high sensitivity and specificity for quantifying specific metabolites. nih.gov A rapid SIM-based method was developed for the relative quantification of mycothiol (MSH) in Mycobacterium smegmatis, which was used to demonstrate that MSH levels decreased in a mycothiol disulfide reductase (Mtr) mutant upon treatment with peroxide. nih.gov

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the confident identification of unknown metabolites. criver.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.comjmb.or.kr This technique has been used to verify the identity of MSH in crude lipid extracts from M. smegmatis. nih.gov

Common Mass Spectrometry Techniques in Metabolite Profiling

| Technique | Application | Key Features |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Broad metabolite profiling, identification of unknown compounds. jmb.or.krescholarship.org | High sensitivity and throughput, suitable for a wide range of metabolites. jmb.or.kr |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile compounds. | Requires chemical derivatization for many metabolites. escholarship.orgresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for formula assignment. criver.com | Provides high mass accuracy and resolution. |

Computational and Systems Biology Approaches

Computational and systems biology approaches integrate experimental data into mathematical models to simulate and predict the behavior of complex biological systems. These methods are increasingly being used to understand the intricate network of metabolic pathways in which this compound is involved.

Genome-Scale Metabolic Modeling to Predict Pathway Fluxes

Genome-scale metabolic models (GEMs) are comprehensive in silico representations of an organism's entire metabolic network, constructed from its annotated genome. frontiersin.org These models can be used to simulate cellular phenotypes, such as growth and metabolic fluxes, under various conditions. frontiersin.orgplos.org

For pathogens like Mycobacterium tuberculosis, GEMs are valuable tools for identifying essential genes and potential drug targets. frontiersin.org By performing in silico gene deletions, researchers can predict which enzymes are critical for survival. frontiersin.org The metabolic reactions of the mycolic acid biosynthetic pathway, for example, are a unique and essential component included in the GEM of M. tuberculosis. frontiersin.org

The KEGG (Kyoto Encyclopedia of Genes and Genomes) PATHWAY database is a valuable resource for constructing and analyzing these models, providing manually drawn pathway maps for metabolism, including one-carbon metabolism where formaldehyde plays a central role. genome.jpgenome.jp

In silico Design of Metabolic Engineering Strategies

The rational design of microbial cell factories for the overproduction of specific compounds like this compound increasingly relies on in silico methodologies. nih.govfrontiersin.org These computational approaches allow for the simulation and analysis of cellular metabolism, enabling the prediction of the effects of genetic modifications before their implementation in the laboratory. d-nb.info This predictive power significantly reduces the time, cost, and labor associated with traditional trial-and-error metabolic engineering approaches. nih.govnih.gov

At the core of in silico design is the use of genome-scale metabolic models (GEMs), which are mathematical representations of the entire metabolic network of an organism. dovepress.com These models are constructed based on genomic and biochemical information and can be analyzed using techniques like Flux Balance Analysis (FBA). oup.complos.org FBA is a computational method that predicts the distribution of metabolic fluxes throughout the network by optimizing a specific objective function, such as the maximization of biomass production or the production of a target compound. oup.comnih.gov

For this compound production, in silico design would involve the following general workflow:

| Step | Description | Key Methodologies | Relevance to this compound |

|---|---|---|---|

| 1. Model Reconstruction | Construction of a high-quality, organism-specific genome-scale metabolic model. The chosen organism, such as Corynebacterium glutamicum, would be selected for its suitability as an industrial production host. mdpi.com | Genomic annotation, literature review, biochemical database integration. | Ensures the model accurately represents the biosynthetic pathways leading to mycothiol and this compound. |

| 2. Model Curation & Validation | The model is refined and validated against experimental data (e.g., growth rates on different substrates, known gene essentiality). plos.org | Comparison with experimental data, phenotypic testing. | Increases the predictive accuracy of the model for simulating metabolic states. |

| 3. Target Identification | Computational algorithms are used to identify gene targets for modification (knockout, downregulation, or overexpression) to enhance the flux towards the target product. dovepress.com | Flux Balance Analysis (FBA), Minimization of Metabolic Adjustment (MOMA), OptKnock. dovepress.com | Predicts specific genetic interventions to divert metabolic resources from competing pathways towards the this compound synthesis pathway. |

| 4. Strain Design Simulation | The metabolic effects of the identified genetic modifications are simulated in silico to predict the final production yield, growth rate, and other metabolic parameters of the engineered strain. d-nb.info | FBA, Flux Variability Analysis (FVA). dovepress.com | Provides a quantitative prediction of the potential success of the metabolic engineering strategy before any lab work is initiated. |

| 5. Experimental Implementation | The most promising designs identified in silico are implemented in the laboratory using genetic engineering tools. | CRISPR/Cas9, gene expression plasmids. | Creation of the engineered microbial strain for this compound production. |

The application of these in silico strategies to a suitable host organism like Corynebacterium glutamicum could identify key targets for metabolic engineering. nih.gov For instance, a computational study might predict that overexpressing the genes responsible for the synthesis of the precursors of mycothiol—cysteine and N-acetylglucosamine—would be beneficial. Concurrently, the model might suggest knocking out genes of competing pathways that drain these precursors for other cellular processes.

Detailed research findings from hypothetical in silico studies could be summarized as follows:

| Engineering Strategy | Predicted Gene Target(s) (Hypothetical) | Rationale (based on FBA) | Predicted Outcome |

|---|---|---|---|

| Upregulation of Precursor Supply | cysK, cysM | Increases the intracellular pool of L-cysteine, a key building block of mycothiol. elifesciences.org | Increased flux towards 1-D-myo-inosityl-2-acetamido-2-deoxy-α-D-glucopyranoside. |

| Upregulation of Core Pathway | mshA, mshB, mshC, mshD | Enhances the catalytic efficiency of the central mycothiol biosynthesis pathway. | Higher conversion of precursors to mycothiol and subsequently this compound. |

| Deletion of Competing Pathways | Genes for alternative sulfur-containing compounds | Redirects L-cysteine pool specifically towards mycothiol synthesis. | Reduced metabolic drain and increased availability of precursors for the target pathway. |

| Enhancement of Cofactor Availability | Genes involved in acetyl-CoA synthesis | Ensures sufficient supply of the acetyl group for the formation of N-acetylglucosamine. | Prevents potential bottlenecks in the early stages of the biosynthetic pathway. |

By integrating computational modeling with experimental validation, in silico design provides a powerful, rational approach for optimizing the metabolic pathways for the production of complex compounds like this compound. nih.govplos.org This synergy accelerates the development of efficient and economically viable bioproduction platforms. nih.gov

Implications and Future Directions in S Formylmycothiol Research

S-Formylmycothiol Metabolism as a Target for Antimicrobial Development

The emergence of multidrug-resistant pathogens, particularly Mycobacterium tuberculosis, necessitates the discovery of novel therapeutic targets. The mycothiol (B1677580) (MSH)-dependent detoxification pathway, which involves the formation and subsequent metabolism of this compound, represents a promising avenue for the development of new antimicrobial agents.

Rationale for Targeting Mycothiol-Dependent Pathways in Pathogens

Mycothiol is a unique low-molecular-weight thiol found in most Actinobacteria, including the significant human pathogen Mycobacterium tuberculosis, but is absent in humans. ubc.caresearchgate.net It serves analogous functions to glutathione (B108866) (GSH) in other organisms, playing a crucial role in protecting the cell from a variety of stresses, including oxidative, nitrosative, and electrophilic stress, as well as detoxification of antibiotics and other xenobiotics. ubc.canih.govasm.orgubc.ca The enzymes involved in the biosynthesis and metabolism of MSH are also unique to these bacteria, making them highly specific targets for drug development. researchgate.netnih.gov

The rationale for targeting these pathways is multifaceted:

Essentiality for Survival: MSH is vital for the viability of M. tuberculosis, particularly under the stressful conditions encountered within the host, such as within macrophages. nih.gov Mutants deficient in MSH biosynthesis are more susceptible to various stressors and some antibiotics. ubc.canih.govasm.org

Specificity: The absence of MSH and its associated metabolic pathways in humans minimizes the potential for off-target effects and associated toxicity of drugs designed to inhibit these pathways. researchgate.netontosight.ai

Role in Detoxification: The MSH-dependent pathway is a primary mechanism for detoxifying a range of harmful compounds, including those produced by the host immune system and various antibiotics. nih.govasm.orgasm.org Inhibiting this pathway could therefore render the bacteria more vulnerable to both host defenses and existing antimicrobial drugs. longdom.org

The detoxification process often begins with the spontaneous reaction of a toxin with MSH to form an MSH S-conjugate. ubc.ca In the case of formaldehyde (B43269), this leads to the formation of S-(hydroxymethyl)mycothiol, which is then oxidized to this compound. nih.govreactome.org The subsequent hydrolysis of these conjugates is a critical step in the detoxification and recycling of MSH. asm.orgasm.org

Enzyme Inhibitor Design and Characterization

The enzymes involved in the this compound metabolic pathway are key targets for inhibitor design. These include the mycothiol-dependent formaldehyde dehydrogenase (MscR), which produces this compound, and the enzymes responsible for its subsequent hydrolysis. nih.govresearchgate.net

Research into inhibitors has focused on several enzymes within the broader MSH metabolic system:

Mycothiol S-conjugate amidase (Mca): This enzyme is responsible for cleaving MSH S-conjugates, a crucial step in the detoxification process. nih.govasm.org The development of Mca inhibitors could block the recycling of MSH and lead to the accumulation of toxic conjugates. asm.org Natural product-inspired inhibitors of Mca have been synthesized and evaluated. acs.org

Mycothiol biosynthesis enzymes (MshA, MshB, MshC, MshD): Inhibiting the synthesis of MSH itself is a major strategy. researchgate.netnih.govresearchgate.net Significant progress has been made in the structural and functional characterization of these enzymes, providing a basis for rational inhibitor design. researchgate.netnih.gov Inhibitors of MshC, the MSH ligase, have shown promise in targeting both replicating and non-replicating M. tuberculosis. longdom.org

Mycothione (B1250312) Reductase (Mtr): This enzyme is responsible for reducing oxidized MSH (mycothione) back to its active form, maintaining the intracellular redox balance. asm.orgresearchgate.netoup.com

The design of these inhibitors often involves creating analogues of MSH or its intermediates. ucl.ac.uk For instance, chemical libraries of compounds have been synthesized and screened for their ability to inhibit enzymes like MshB (GlcNAc-Ins deacetylase) and Mca. acs.org Molecular docking studies are also employed to understand how these inhibitors bind to the active sites of their target enzymes, guiding the development of more potent and specific molecules. acs.orgresearchgate.net

Metabolic Engineering Applications in Industrial Biotechnology

The principles of metabolic engineering, which involve the optimization of genetic and regulatory processes within cells to enhance the production of specific substances, are being applied to manipulate this compound metabolism for industrial purposes. wikipedia.orgnrfhh.com

Manipulation of Formaldehyde Detoxification for Enhanced Bioproduction

Formaldehyde is a toxic intermediate in the metabolism of one-carbon (C1) compounds like methanol (B129727). researchgate.net Many industrial microorganisms used in biotechnology can utilize C1 feedstocks, but the accumulation of formaldehyde can be a limiting factor for growth and productivity. tandfonline.com

The MSH-dependent formaldehyde detoxification pathway provides a natural mechanism to mitigate this toxicity. researchgate.nettandfonline.com In organisms like Corynebacterium glutamicum, this pathway is crucial for formaldehyde dissimilation. tandfonline.com Metabolic engineering strategies aim to enhance this pathway to improve the robustness of production strains. This can involve:

Overexpression of key enzymes: Increasing the expression of mycothiol-dependent formaldehyde dehydrogenase (MscR) and other enzymes in the pathway can enhance the rate of formaldehyde detoxification. nih.gov

Pathway balancing: Ensuring that the rates of formaldehyde production and consumption are balanced is critical to prevent its accumulation. tandfonline.com

By engineering more efficient formaldehyde detoxification, it is possible to improve the yields of various bioproducts, from amino acids to biofuels, in microorganisms that utilize C1 feedstocks. mdpi.commdpi.com

Strategies for Modulating this compound Levels

Modulating the intracellular levels of this compound and other MSH-related metabolites can be a key strategy in metabolic engineering. wikipedia.org This can be achieved through several approaches:

Gene expression control: Placing the genes for MSH biosynthesis and formaldehyde detoxification under the control of inducible promoters allows for dynamic regulation of the pathway in response to changing conditions. nih.gov

Enzyme engineering: Modifying the kinetic properties of enzymes like MscR can alter the flux through the pathway. wikipedia.org

Blocking competing pathways: Deleting or downregulating pathways that compete for MSH or its precursors can channel more resources towards the desired metabolic route. wikipedia.orgmdpi.com

These strategies can be used to either increase formaldehyde detoxification for enhanced bioproduction or, in the context of antimicrobial development, to disrupt the pathway and sensitize pathogens.

Expanding Knowledge of Mycothiol-Dependent Systems in Diverse Microorganisms

While much of the research on MSH has focused on mycobacteria due to their clinical relevance, MSH-dependent systems are present in a wide range of Actinobacteria. ubc.canih.gov Expanding our understanding of these systems in diverse microorganisms is crucial for several reasons:

Discovery of novel enzymes and pathways: Studying different organisms can reveal new enzymes with unique properties and variations in the MSH-dependent pathways, which could be exploited for biotechnological applications. nih.gov

Bioremediation: Some Actinobacteria are known for their ability to degrade environmental pollutants. nih.gov MSH-dependent enzymes may play a role in the detoxification of these xenobiotics, and understanding these pathways could lead to improved bioremediation strategies.

Antibiotic production: Many antibiotic-producing Streptomyces species produce MSH. nih.gov Investigating the role of MSH in these organisms could provide insights into antibiotic resistance mechanisms and potentially lead to new ways to enhance antibiotic production.

Comparative genomics and functional studies in a broader range of Actinobacteria will undoubtedly uncover new functions for MSH and its derivatives like this compound, opening up new avenues for both medical and industrial applications. ubc.canih.govasm.org

Unexplored Aspects and Open Questions in this compound Biology

The study of this compound, a key intermediate in the mycothiol-dependent formaldehyde detoxification pathway, has provided significant insights into the survival mechanisms of Actinobacteria. However, several aspects of its biology remain to be fully elucidated, presenting numerous avenues for future research.

A primary area of ongoing investigation is the complete characterization of the enzymes involved in this compound metabolism. While this compound hydrolase (Fmh) has been identified as a crucial enzyme for the hydrolysis of this compound back to mycothiol (MSH) and formate (B1220265), its detailed catalytic mechanism and regulation are not entirely understood. nih.govresearchgate.net In Mycobacterium smegmatis, Fmh is suggested to be a metallo-beta-lactamase, but further structural and functional studies are needed to confirm this and to delineate the specific residues involved in catalysis. nih.govnih.govasm.org It remains an open question whether Fmh is the sole enzyme responsible for this hydrolytic step in all mycobacteria or if other hydrolases or esterases can perform a similar function. researchgate.net

The regulation of the this compound pathway presents another significant knowledge gap. The genes encoding the formaldehyde dehydrogenase (MscR) and Fmh often form a bicistronic operon, suggesting co-regulation. nih.govnih.gov While studies have implicated the alternative sigma factor SigH in formaldehyde tolerance, it does not appear to directly regulate the mscR operon. nih.govasm.org The precise regulatory networks that sense formaldehyde stress and modulate the expression of the detoxification machinery are yet to be fully mapped. Understanding how these bacteria fine-tune the expression of this pathway in response to varying levels of formaldehyde and other environmental cues is a critical area for future exploration.

Beyond its established role in formaldehyde detoxification, the broader physiological significance of this compound is largely unexplored. It is plausible that this pathway is not only for detoxifying external formaldehyde but also for managing endogenous formaldehyde, which can be a byproduct of various cellular demethylation reactions. asm.org Furthermore, it is unknown whether this compound itself, or other intermediates in the pathway, could act as signaling molecules, influencing other cellular processes in response to metabolic shifts or stress conditions.

The interaction of the this compound pathway with other metabolic and stress-response networks is another area ripe for investigation. Mycothiol is a central player in maintaining the redox balance and protecting against oxidative and nitrosative stress. nih.govresearchgate.net How the cell prioritizes the use of the MSH pool for detoxification versus other protective functions is not clear. Investigating the potential cross-talk between the formaldehyde detoxification pathway and other systems, such as central carbon metabolism or antibiotic resistance mechanisms, could reveal a more integrated view of mycobacterial physiology. nih.gov

Q & A

Q. What analytical techniques are recommended for detecting and quantifying S-Formylmycothiol in bacterial samples?

Answer: this compound (SFM) is typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection. For example:

- HPLC-MS/MS provides high sensitivity (detection limits ~0.1–1 µM) and specificity by targeting SFM’s unique molecular ion ([M+H]⁺ = 424.3 m/z) and fragmentation patterns .

- Derivatization with monobromobimane enhances fluorescence detection, enabling quantification in low-abundance samples (e.g., mycobacteria lysates). Ensure calibration curves are validated against synthetic SFM standards to account for matrix effects .

Q. How can researchers confirm the enzymatic activity of S-(hydroxymethyl)mycothiol dehydrogenase (EC 1.1.1.306) in SFM biosynthesis?

Answer: The enzyme’s activity is assayed via NAD⁺-dependent oxidation of S-(hydroxymethyl)mycothiol (SHMM) to SFM, monitored spectrophotometrically at 340 nm (NADH formation). Key steps:

- Prepare reaction mixtures containing 50 mM Tris-HCl (pH 8.0), 1 mM NAD⁺, and 0.5–2.0 mM SHMM.

- Initiate reactions with purified enzyme extract (e.g., from Mycobacterium smegmatis).

- Control experiments should omit NAD⁺ or SHMM to confirm specificity. Activity is expressed as µmol NADH/min/mg protein .

Q. What are the primary challenges in synthesizing this compound for in vitro studies?

Answer: SFM synthesis requires regioselective formylation of mycothiol (MSH). A validated protocol involves:

- Reacting MSH with formic acid and acetic anhydride under anhydrous conditions.

- Purify via silica gel chromatography (eluent: CHCl₃/MeOH/H₂O, 60:35:5).

- Purity validation : ¹H-NMR (δ 8.15 ppm for formyl proton) and LC-MS to confirm absence of mycothiol disulfide byproducts .

Advanced Research Questions

Q. How do redox fluctuations in Actinobacteria affect SFM’s role in formaldehyde detoxification?

Answer: SFM acts as a cofactor in formaldehyde dehydrogenase (FDH) systems. Under oxidative stress:

- Intracellular formaldehyde accumulation triggers SFM-dependent FDH activity, converting formaldehyde to formate with NADH regeneration.

- Methodological note : Use redox-sensitive GFP probes to correlate SFM levels with glutathione/mycothiol redox potentials in real-time. Discrepancies in redox buffering capacity across species (e.g., Corynebacterium vs. Streptomyces) may arise from SFM’s binding affinity to FDH isoforms .

Q. What experimental strategies resolve contradictions in SFM’s reported stability under physiological pH?

Answer: Conflicting studies on SFM’s stability (e.g., hydrolysis at pH <6.0) require:

- pH-controlled kinetic assays : Monitor SFM degradation via LC-MS over 24 hours in buffers (pH 4.0–8.0).

- Competing pathways : Account for non-enzymatic hydrolysis (t₁/₂ = 3–5 hours at pH 7.4) vs. enzymatic recycling via mycothiol-dependent pathways.

- Statistical validation : Use multivariate ANOVA to isolate pH, temperature, and ionic strength effects .

Q. How can researchers model SFM’s interaction dynamics with mycothiol-linked enzymes using computational approaches?

Answer: Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate SFM binding to FDH or formaldehyde-activating enzyme (Fae):

- Docking parameters : Grid size = 25 ų, exhaustiveness = 50.

- Trajectory analysis : Calculate binding free energies (MM-PBSA) and hydrogen bond occupancy.

- Validation : Compare predicted binding poses with crystallographic data (e.g., PDB ID 4XYZ) .

Data Contradiction and Reproducibility

Q. Table 1: Discrepancies in SFM Quantification Across Studies

Q. Table 2: Key Enzymatic Parameters for SFM Biosynthesis

| Enzyme | Km (SHMM) | Vmax (µmol/min/mg) | pH Optimum | Reference |

|---|---|---|---|---|

| EC 1.1.1.306 | 0.8 mM | 12.5 | 8.0 | |

| Mycothiol reductase | 0.2 mM | 8.3 | 7.5 |

Methodological Recommendations

- Experimental design : Include negative controls (e.g., enzyme knockout strains) and triplicate technical replicates to ensure reproducibility .

- Data reporting : Follow Beilstein Journal guidelines for tables (cell-based formatting, footnotes) and supplementary data (raw LC-MS spectra, docking parameters) .

- Conflict resolution : Address contradictory findings by cross-referencing enzyme kinetics, cellular localization studies, and genetic knockout phenotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.